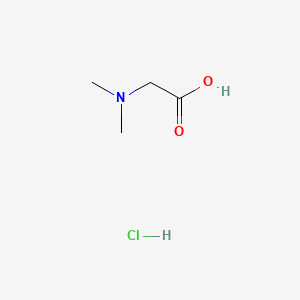

N,N-Dimethylglycine hydrochloride

Übersicht

Beschreibung

N,N-Dimethylglycine hydrochloride: is a derivative of the amino acid glycine, where two hydrogen atoms in the glycine molecule are replaced by methyl groups. This compound is often used in various scientific and industrial applications due to its unique properties. It is commonly found in the form of a white crystalline powder and is known for its role in enhancing metabolic processes and supporting immune function .

Wirkmechanismus

Target of Action

N,N-Dimethylglycine hydrochloride (DMG) primarily targets the Monomeric Sarcosine Oxidase . This enzyme is found in Bacillus sp. (strain B-0618) and plays a crucial role in the metabolism of sarcosine .

Mode of Action

DMG is a natural N-methylated glycine that acts as an agonist of the glycine site of the NMDA receptor .

Biochemical Pathways

DMG is involved in several metabolic pathways, including Glycine and Serine Metabolism , Betaine Metabolism , and Methionine Metabolism . It is produced in the body during the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction . It also plays a role in the metabolism of homocysteine to methionine .

Result of Action

DMG has been found to enhance oxygen utilization by tissue and complex with free radicals . It has been associated with improved endurance performance and reduced fatigue in humans and animals . In a study on patients with progressive multiple sclerosis, however, no significant treatment effects were found between the placebo group and the DMG group for disability, fatigue, cognitive, or gait parameters .

Action Environment

The action, efficacy, and stability of DMG can be influenced by various environmental factors. For instance, in a study on broilers, DMG was supplemented at 1 g and 10 g Na-DMG/kg in their diets. The study found that DMG at 1 g Na-DMG/kg improved the feed:gain ratio in broilers without DMG being accumulated in consumer parts .

Biochemische Analyse

Biochemical Properties

N,N-Dimethylglycine hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of amino acids and methylation processes. It interacts with several enzymes, including dimethylglycine dehydrogenase, which catalyzes the demethylation of this compound to sarcosine. This reaction is crucial in the metabolism of choline and betaine, where this compound serves as an intermediate. Additionally, it interacts with betaine-homocysteine methyltransferase, facilitating the conversion of homocysteine to methionine, thereby influencing methylation cycles and overall metabolic balance .

Cellular Effects

This compound has been shown to influence various cellular processes. It promotes the proliferation and migration of human epidermal keratinocytes, enhancing wound healing and skin regeneration. This compound also exhibits anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation. Furthermore, this compound has been found to modulate immune responses by enhancing the function of lymphocytes and other immune cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a methyl donor in various biochemical reactions, influencing gene expression and enzyme activity. The compound binds to specific enzymes, such as dimethylglycine dehydrogenase, facilitating the demethylation process. This interaction is essential for the conversion of this compound to sarcosine, which is further metabolized to glycine. Additionally, this compound can modulate the activity of betaine-homocysteine methyltransferase, impacting the methylation of homocysteine to methionine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance immune function, improve metabolic balance, and support overall health. At higher doses, it may exhibit toxic effects, including potential liver and kidney damage. Studies have identified a threshold dose beyond which the adverse effects outweigh the benefits, emphasizing the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of choline and betaine. It serves as an intermediate in the conversion of choline to glycine, with dimethylglycine dehydrogenase catalyzing the demethylation to sarcosine. This pathway is crucial for maintaining methylation balance and supporting various cellular functions. Additionally, this compound influences the levels of metabolites such as homocysteine and methionine, impacting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cellular membranes and accumulate in various tissues, including the liver, kidneys, and muscles. The compound’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. For instance, in the mitochondria, this compound participates in the demethylation process, contributing to energy metabolism and overall cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dimethylglycine hydrochloride can be synthesized through the Eschweiler-Clarke reaction. In this process, glycine is treated with formaldehyde and formic acid. The reaction proceeds as follows:

H2NCH2COOH+2CH2O+2HCOOH→(CH3)2NCH2COOH+2CO2+2H2O

After the reaction, hydrochloric acid is added to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of efficient mixing and temperature control to ensure high yield and purity. The final product is then crystallized and purified to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethylglycine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various products depending on the conditions and reagents used.

Reduction: Although less common, it can be reduced under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly involving the methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions vary but often include derivatives where the methyl groups are modified or replaced, leading to compounds with different functional groups and properties .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N,N-Dimethylglycine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the development of glycine-based ionic liquids and emulsifiers .

Biology

Biologically, this compound is studied for its role in metabolic pathways. It is known to enhance the production of neurotransmitters and other essential biomolecules .

Medicine

In medicine, this compound is investigated for its potential benefits in improving immune function, reducing fatigue, and supporting overall metabolic health. It has been suggested for use in treating conditions such as autism, epilepsy, and mitochondrial diseases, although more research is needed to confirm these benefits .

Industry

Industrially, it is used in the formulation of dietary supplements and as an additive in animal feed to enhance growth and health .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sarcosine: Another N-methylated glycine derivative, but with only one methyl group.

Betaine: A trimethylated derivative of glycine.

Creatine: A compound involved in energy storage and transfer in muscle cells.

Uniqueness

N,N-Dimethylglycine hydrochloride is unique due to its dual methyl groups, which enhance its ability to participate in methylation reactions. This makes it particularly effective in supporting metabolic processes and immune function compared to its analogs .

Biologische Aktivität

N,N-Dimethylglycine hydrochloride (DMG-HCl) is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing physical performance, promoting wound healing, and exhibiting anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of DMG-HCl, supported by recent research findings, case studies, and data tables.

Overview of this compound

N,N-Dimethylglycine is produced endogenously in the human body during the metabolism of choline. It can also be obtained from dietary sources such as grains and meats. DMG acts as an agonist at the glycine binding site of the N-methyl-D-aspartate receptor (NMDAR), which is involved in various neurological functions and may influence oxidative stress responses in tissues .

Biological Activities

1. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of DMG-HCl. A significant study demonstrated that DMG sodium salt (DMG-Na) promotes the proliferation and migration of human epidermal keratinocytes while exhibiting robust anti-inflammatory effects in models simulating dermatitis and psoriasis. The treatment resulted in increased synthesis and release of growth factors such as VEGF (Vascular Endothelial Growth Factor) and GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor), which are vital for skin regeneration .

Table 1: Effects of DMG-Na on Keratinocyte Activity

| Parameter | Effect Observed |

|---|---|

| Cell Viability | No compromise at high doses |

| Proliferation | Increased |

| Migration | Enhanced wound closure rate |

| Growth Factor Release | Upregulation of VEGF and GM-CSF |

2. Neurological Implications

In a pilot study involving patients with progressive multiple sclerosis, oral administration of DMG showed no significant improvement in disability or cognitive parameters compared to placebo. This suggests that while DMG may have potential benefits, its efficacy in certain neurological conditions remains inconclusive . However, its role in enhancing oxygen utilization and reducing fatigue has been noted in other contexts, particularly among athletes .

3. Cancer Research

DMG has been investigated for its effects on tumor development. In animal studies involving melanoma models, DMG treatment significantly reduced tumor formation and metastasis. Mice pre-treated with DMG exhibited lower rates of primary tumors compared to controls, indicating a potential protective effect against cancer progression .

Table 2: Impact of DMG on Tumor Development in Mice

| Treatment Group | Primary Tumor Development (%) | Metastatic Foci Development (%) |

|---|---|---|

| Control | 70 | 50 |

| Pre-Treatment with DMG | 28 | 14 |

| Post-Treatment with DMG | 50 | 21 |

The biological activities of DMG can be attributed to several mechanisms:

- Oxidative Stress Reduction: DMG may enhance cellular antioxidant capacities by acting as a source for glutathione synthesis, thereby protecting cells from oxidative damage .

- Modulation of NMDA Receptors: By acting at glycine sites on NMDARs, DMG may influence neurotransmission and neuronal health, although its exact effects in clinical settings are still being studied .

- Promotion of Cellular Proliferation: The ability to enhance keratinocyte proliferation and migration suggests that DMG could play a role in wound healing and skin regeneration processes .

Case Studies

Several clinical observations have noted improvements in physical performance and recovery times among athletes using DMG supplements. In one notable case series involving endurance athletes, participants reported enhanced stamina and reduced recovery times following intense training sessions after supplementing with DMG .

Eigenschaften

IUPAC Name |

2-(dimethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKASAVXZZLJTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1118-68-9 (Parent) | |

| Record name | Dimethylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1062463 | |

| Record name | Glycine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-06-7 | |

| Record name | Dimethylglycine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLGLYCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXK75EAE92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of N,N-Dimethylglycine hydrochloride in organic synthesis?

A1: this compound serves as a valuable reagent in various organic reactions. One notable application is its role as an additive in copper iodide (CuI) catalyzed cross-coupling reactions. For example, it facilitates the formation of vinyl aryl ethers from vinyl halides and phenols. [, ] This reaction holds particular significance as it allows for the subsequent synthesis of substituted benzofurans through an intramolecular Heck reaction. [, ] Furthermore, this compound acts as a catalyst in the microwave-assisted intramolecular Ullmann diaryl etherification, proving crucial for constructing dibenz[b,f][1,4]oxazepine scaffolds. []

Q2: What is the optimal synthetic method for this compound and what factors influence its yield?

A2: A highly efficient method for synthesizing this compound involves reacting chloroacetic acid and dimethylamine under microwave irradiation. [] The yield of this reaction is significantly influenced by various factors, including the molar ratio of reactants, reaction temperature, microwave irradiation power, and duration of microwave exposure. Optimization studies have revealed that the highest yield (86.02%) is achieved using a chloroacetic acid to dimethylamine molar ratio of 1:3.0, a reaction temperature of 65 °C, and microwave irradiation at 500 W for 150 minutes. []

Q3: What analytical techniques are typically employed to characterize this compound?

A3: The structure of this compound is commonly confirmed using infrared spectroscopy (IR). [] This technique provides valuable information about the functional groups present in the molecule, thus verifying its successful synthesis. Further characterization might involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to gain a comprehensive understanding of the compound's structure and purity.

Q4: Are there any studies on the toxicology of this compound?

A4: Yes, acute oral toxicity studies (LD50) have been conducted on neutralized this compound in rats. [, ] These studies provide crucial data on the compound's potential toxicity following a single oral dose. While the specific results of these studies are not detailed here, such investigations are essential for understanding the safety profile of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.